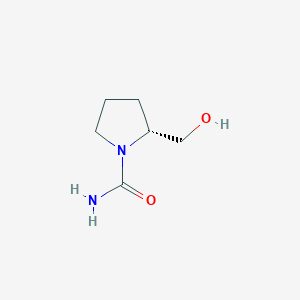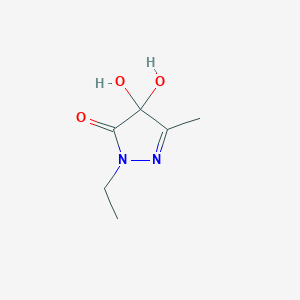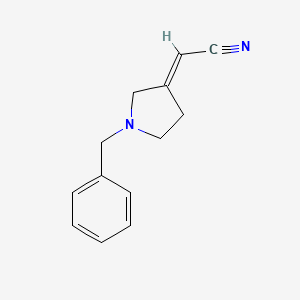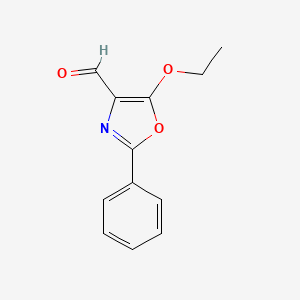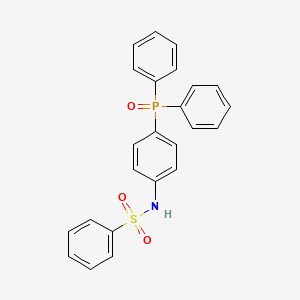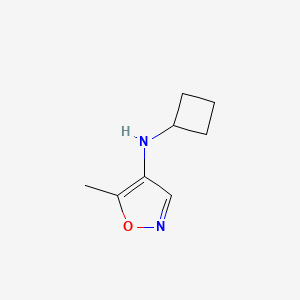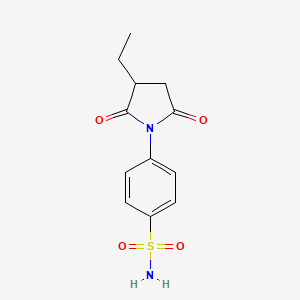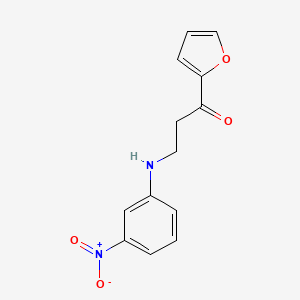![molecular formula C9H10N2O2 B15208297 (2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
(2-Methoxybenzo[d]oxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methoxy group at the second position and a methanamine group at the fourth position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzo[d]oxazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives. The reaction typically requires the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Another approach involves the use of 2-methoxybenzoyl chloride and o-aminophenol as starting materials. The reaction is carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to introduce the methanamine group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanamine.
Reduction: The oxazole ring can be reduced to form the corresponding benzoxazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
Reduction: Benzoxazoline derivatives
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Scientific Research Applications
(2-Methoxybenzo[d]oxazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as a fluorescent probe for detecting specific biomolecules or cellular components.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-Methoxybenzo[d]oxazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and methanamine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
- (2-Chlorobenzo[d]oxazol-4-yl)methanamine
- (2-Fluorobenzo[d]oxazol-4-yl)methanamine
Uniqueness
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of the methoxy group at the second position, which can influence its chemical reactivity and biological activity The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate for the synthesis of more complex benzoxazole derivatives
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2-methoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5,10H2,1H3 |
InChI Key |
UWTAKZUEKIIIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


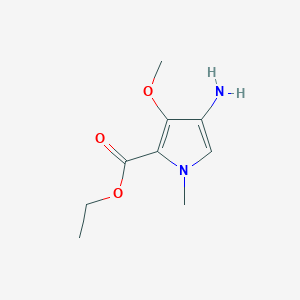
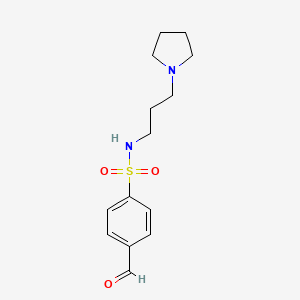
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
